3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene
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Overview
Description
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene is a compound belonging to the class of bicyclo[331]nonanesThe bicyclo[3.3.1]nonane framework is a common motif in many biologically active natural products, making it an attractive target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene typically involves the construction of the bicyclo[33One common method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable synthetic routes. The choice of boron reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to other functional groups.
Substitution: The boron atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological pathways, making the compound useful for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the boron atom and additional substituents.
3-Phenyl-9-(prop-2-en-1-yl)-9-azabicyclo[3.3.1]non-2-ene: A similar compound with a nitrogen atom in the bicyclic structure.
Bicyclo[3.3.1]non-3-ene-2,9-diones: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, including catalysis and medicinal chemistry .
Properties
CAS No. |
67570-18-7 |
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Molecular Formula |
C14H23B |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-prop-2-enyl-7-propyl-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C14H23B/c1-3-5-12-7-13-9-14(8-12)11-15(10-13)6-4-2/h4,7,13-14H,2-3,5-6,8-11H2,1H3 |
InChI Key |
IDJYYEHCOFKWAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(C1)C=C(C2)CCC)CC=C |
Origin of Product |
United States |
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